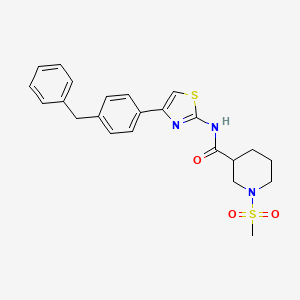

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-31(28,29)26-13-5-8-20(15-26)22(27)25-23-24-21(16-30-23)19-11-9-18(10-12-19)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXGGNDJORVCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzylphenyl Group: The benzylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

Final Coupling: The final step involves coupling the thiazole, benzylphenyl, and piperidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2.1. Acetylcholinesterase Inhibition

One of the primary applications of this compound is in the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Research has shown that thiazole derivatives exhibit promising AChE inhibitory activity, suggesting their potential use as therapeutic agents for cognitive disorders. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial for memory and learning processes .

2.2. Anticancer Activity

Studies have indicated that compounds similar to N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can exhibit anticancer properties. For instance, derivatives containing thiazole rings have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural modifications in these compounds can significantly enhance their potency against specific cancer types.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

4.1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity with IC50 values comparable to known inhibitors . These findings suggest that it could serve as a lead compound for further development into drugs targeting neurodegenerative diseases.

4.2. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and AChE. These studies indicate favorable binding affinities and interactions with critical amino acid residues in the enzyme's active site, supporting its potential as an effective AChE inhibitor .

Mechanism of Action

The mechanism of action of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Compounds 4–9 , 4–10 , 4–11 , and 4–12 () share a piperidine-4-carboxamide core linked to a benzo[d]thiazol-2-ylphenyl group but differ in their sulfonyl substituents (3-fluoro, 3-chloro, 3-bromo, and 3-methylphenylsulfonyl). These compounds were synthesized as multitarget inhibitors for pain management, with yields ranging from 47% to 72% .

Key Differences :

- Sulfonyl Group : The target compound’s methylsulfonyl group is smaller and less electronegative compared to halogenated phenylsulfonyl groups in 4–9 to 4–11 . This may enhance metabolic stability and reduce off-target interactions.

- Piperidine Substitution: The target compound’s carboxamide is at position 3 (vs.

Indole-Based COX-2 Inhibitors ()

Compounds 44 , 45 , and 46 are indole derivatives with a 4-(methylsulfonyl)phenyl group, showing high COX-2 selectivity and anti-inflammatory activity. For example, 44 (1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole) demonstrated strong in vivo efficacy, with molecular docking confirming favorable interactions with COX-2’s hydrophobic pocket .

Comparison with Target Compound :

- Core Structure : The target compound uses a thiazole-piperidine scaffold instead of indole, but both share sulfonyl groups critical for COX-2 binding.

- Substituent Effects : The 4-benzylphenyl group in the target compound may mimic the chlorobenzyl group in 44 , enhancing hydrophobic interactions.

Anti-Tubercular Thiazole Derivatives ()

Compound 5 (N-(4-benzylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) features a benzylphenyl-thiazole scaffold similar to the target compound but includes a nitro-triazole group. This compound was evaluated for anti-tubercular activity, highlighting the role of benzylphenyl in target binding .

Structural Insights :

- Benzylphenyl Group : Both compounds utilize this moiety for aromatic stacking interactions, though 5 ’s nitro-triazole substituent introduces electronegative properties absent in the target compound.

- Activity Divergence : The target compound’s methylsulfonyl-piperidine group may redirect activity toward inflammation or cancer, unlike 5 ’s anti-tubercular focus.

Tabulated Comparison of Key Compounds

Discussion of Structure-Activity Relationships (SAR)

- Sulfonyl Groups : Methylsulfonyl (target compound) vs. halogenated phenylsulfonyl (4–9 to 4–12 ) may influence selectivity and metabolic stability. Smaller sulfonyl groups (e.g., methyl) could reduce steric hindrance in enzyme binding .

- Aromatic Substitutions : The 4-benzylphenyl group in the target compound and 5 enhances hydrophobic interactions, but its pairing with methylsulfonyl (vs. nitro-triazole in 5 ) suggests divergent biological targets.

- Piperidine vs.

Biological Activity

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzylphenyl group, and a methanesulfonylpiperidine moiety. Its molecular formula is with a molecular weight of 448.6 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Thiazole Ring Formation : This is achieved through the reaction of a benzylphenylamine derivative with a thioamide under acidic conditions.

- Coupling Reaction : The thiazole intermediate is then coupled with a methanesulfonylbenzamide derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole moieties have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its mechanism involves binding to enzyme active sites, potentially disrupting their function. For example, compounds with similar piperidine structures have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies report moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The presence of the thiazole ring enhances this activity by interacting with bacterial cell membranes or inhibiting essential bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with the active sites of enzymes, potentially inhibiting their activity through competitive inhibition.

- Cell Membrane Disruption : Its lipophilic properties allow it to integrate into microbial membranes, leading to cell lysis.

- Signal Pathway Modulation : It may interfere with specific signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Study 1: Anticancer Activity

A study evaluating various thiazole derivatives found that those similar to this compound exhibited IC50 values indicating potent anticancer effects against different cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of piperidine derivatives concluded that this compound could serve as a lead compound for developing new AChE inhibitors due to its favorable binding interactions observed in molecular docking studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N’-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]benzohydrazide | Structure | Anticancer, Antimicrobial |

| 4-(4-Benzylphenyl)-1,3-thiazol-2-amine | Structure | Enzyme Inhibitor |

| N-(ureidoalkyl) derivatives | Structure | Potent CCR antagonists |

Q & A

Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves stepwise adjustments to reaction conditions and purification protocols. For analogous thiazole-piperidine sulfonamides, key steps include:

- Coupling Reactions : Use of coupling agents like HATU or EDCI in dimethylformamide (DMF) to enhance amide bond formation efficiency .

- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to accelerate cyclization while minimizing side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .

- Monitoring : Real-time reaction tracking via TLC or HPLC to identify incomplete steps and optimize reaction times .

Basic Question: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the thiazole, piperidine, and sulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylsulfonyl singlets (δ 3.1–3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases; UV detection at 254 nm for aromatic systems .

Advanced Question: What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Off-Target Profiling : Use selectivity panels (e.g., CEREP BioPrint®) to identify unintended interactions .

- Structural Validation : Co-crystallization or molecular dynamics simulations to confirm binding poses (e.g., EGFR or COX-2 interactions) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Core Modifications : Replace the benzylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .

- Sulfonyl Group Optimization : Introduce bulkier sulfonamides (e.g., tosyl vs. mesyl) to improve metabolic stability .

- Piperidine Substitution : Methyl or fluoro substitutions at C3 to modulate lipophilicity and blood-brain barrier penetration .

Advanced Question: What in silico methods are used to predict pharmacokinetic properties and toxicity?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR or ion channels) .

- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate logP, CYP450 inhibition, and hERG liability .

- MD Simulations : GROMACS or AMBER to assess compound-receptor stability over nanosecond timescales .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with polysorbate-80 to prevent aggregation .

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA or liposomes for sustained release .

Advanced Question: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding .

- Knockdown/Rescue Studies : siRNA-mediated target silencing followed by compound treatment to confirm dependency .

- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) .

Advanced Question: How are metabolic pathways elucidated to inform lead optimization?

Methodological Answer:

- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH to identify oxidative metabolites via LC-MS/MS .

- CYP450 Inhibition Assays : Fluorescent substrates (e.g., P450-Glo™) to assess isoform-specific interactions .

- Stable Isotope Labeling : ¹⁴C or deuterium labeling to trace metabolic fate in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.